

Molecular weight and formula of hexyl 2-methylbutanoate

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Compound of Interest

Compound Name: *Hexyl 2-methylbutanoate*

Cat. No.: *B161022*

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An In-depth Technical Guide to Hexyl 2-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical and physical properties of **hexyl 2-methylbutanoate**, a compound of interest in various scientific and industrial applications. The information is presented in a clear and structured format to facilitate research and development activities.

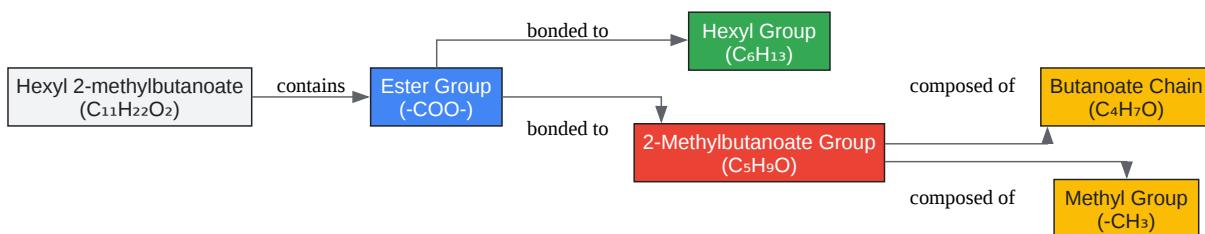
Quantitative Data Summary

The key quantitative properties of **hexyl 2-methylbutanoate** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_{11}H_{22}O_2$	[1] [2] [3]
Molecular Weight	186.29 g/mol	[3]
Average Molecular Weight	186.2912 g/mol	[2]
Monoisotopic Molecular Weight	186.161979948 Da	
CAS Registry Number	10032-15-2	[2]
Linear Formula	$C_2H_5CH(CH_3)CO_2(CH_2)_5CH_3$	

Molecular Structure and Composition

The structural formula of **hexyl 2-methylbutanoate** consists of a hexyl ester bonded to a 2-methylbutanoate group. This arrangement of atoms dictates its chemical properties and interactions. The following diagram illustrates the logical relationship between the constituent parts of the molecule.



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Logical structure of **Hexyl 2-methylbutanoate**.

Experimental Protocols

While this document does not contain specific experimental results, it is important to note that the characterization of **hexyl 2-methylbutanoate** and its potential applications would involve a

range of standard analytical techniques. Detailed methodologies for these experiments can be found in established chemical and pharmaceutical literature. Key experimental protocols would likely include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any potential impurities. The protocol would involve optimizing the temperature program of the gas chromatograph and the ionization method of the mass spectrometer to achieve clear separation and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise molecular structure. Both ¹H and ¹³C NMR would be essential, and the protocol would detail the solvent used, the operating frequency of the spectrometer, and the types of pulse sequences employed to resolve the chemical shifts and coupling constants of the various nuclei.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, particularly the characteristic ester carbonyl stretch. The protocol would specify the sample preparation method (e.g., thin film or solution) and the spectral range to be scanned.

Researchers and drug development professionals should consult peer-reviewed journals and established laboratory manuals for detailed and validated protocols for these and other relevant experimental procedures.

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